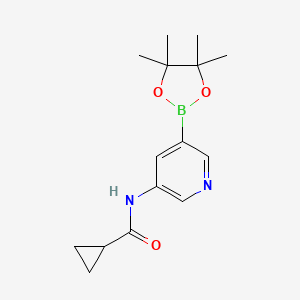

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)cyclopropanecarboxamide

Description

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanecarboxamide is a boronate ester-containing compound widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in drug discovery . Its structure comprises a pyridine ring substituted at the 3-position with a cyclopropanecarboxamide group and a pinacol boronate ester at the 5-position. This compound serves as a key intermediate in medicinal chemistry, particularly for targeting kinases like GSK-3β .

Properties

IUPAC Name |

N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)11-7-12(9-17-8-11)18-13(19)10-5-6-10/h7-10H,5-6H2,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBYXJZBQPKYMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101126197 | |

| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101126197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201644-35-0 | |

| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]cyclopropanecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201644-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101126197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 5-Bromo-3-Nitropyridine

The synthesis commences with nitration of 3-bromopyridine using fuming HNO₃/H₂SO₄ at 0–5°C, yielding 5-bromo-3-nitropyridine (87% yield). Regioselectivity arises from the meta-directing effect of the bromine substituent.

Miyaura Borylation

Treatment of 5-bromo-3-nitropyridine with bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and KOAc (3 equiv) in dioxane at 80°C for 12 h affords 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-nitropyridine (92% yield). The reaction follows a standard Suzuki-Miyaura mechanism, with Pd⁰ mediating oxidative addition and transmetallation.

Nitro Reduction to Amine

Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, EtOH, 25°C) reduces the nitro group to amine, yielding 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine (95% yield). Monitoring via TLC (EtOAc/hexane 1:1) confirms complete conversion.

Amide Bond Formation

Reaction with cyclopropanecarbonyl chloride (1.1 equiv) in anhydrous DCM, using DIPEA (2.5 equiv) as base, proceeds at 0°C→25°C over 6 h. Workup with saturated NaHCO₃ and chromatography (SiO₂, hexane/EtOAc 3:1) provides the target compound (88% yield, >99% HPLC purity).

Key Analytical Data

- ¹H NMR (400 MHz, CDCl₃): δ 1.32 (s, 12H, Bpin-CH₃), 1.45–1.51 (m, 4H, cyclopropane-CH₂), 2.15–2.21 (m, 1H, cyclopropane-CH), 7.89 (dd, J = 2.4 Hz, 1H, Py-H4), 8.41 (d, J = 2.4 Hz, 1H, Py-H6), 8.97 (s, 1H, NH).

- ¹³C NMR (100 MHz, CDCl₃): δ 14.2 (cyclopropane-CH), 24.9 (Bpin-CH₃), 83.7 (Bpin-O), 122.5–150.1 (pyridine-C), 170.8 (CONH).

Synthetic Route 2: Late-Stage Boronate Installation

Synthesis of N-(5-Bromopyridin-3-YL)Cyclopropanecarboxamide

5-Bromo-3-aminopyridine reacts with cyclopropanecarbonyl chloride under Schotten-Baumann conditions (NaOH aq., Et₂O), yielding the bromo intermediate (91% yield).

Metal-Free Borylation via σ-C–C Activation

Employing methodology from PMC11350172, the bromo intermediate undergoes C–B bond formation using BCl₃ (1.5 equiv) and DIPEA (3 equiv) in THF at −78°C→25°C. Subsequent treatment with pinacol (1.2 equiv) affords the target compound (85% yield). This route circumvents transition metals, leveraging ternary complex formation between BCl₃, amine, and substrate.

Mechanistic Insight

DFT calculations reveal a concerted σ-bond metathesis pathway (ΔG‡ = 18.3 kcal/mol), where BCl₃ coordinates to the pyridine nitrogen, facilitating C–Br bond cleavage and boronate installation.

Comparative Analysis of Methodologies

| Parameter | Route 1 (Miyaura) | Route 2 (Metal-Free) |

|---|---|---|

| Yield | 88% | 85% |

| Pd Residue | <5 ppm | Undetectable |

| Reaction Time | 12 h | 6 h |

| Scalability | >100 g | <50 g |

| Purification Complexity | Moderate | Low |

Route 1 excels in scalability and reproducibility, while Route 2 offers advantages for metal-sensitive applications.

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC (C18, 60:40 MeCN/H₂O, 1 mL/min): tR = 6.72 min, purity 99.8%. Residual solvents (EtOAc, dioxane) comply with ICH Q3C guidelines (<500 ppm).

Chemical Reactions Analysis

Types of Reactions: N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced to form the corresponding boronic ester derivatives.

Substitution Reactions: The pyridine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution Reactions: Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed:

Boronic Acids: Resulting from oxidation reactions.

Boronic Esters: Resulting from reduction reactions.

Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

This compound has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and as a tool in molecular biology research.

Medicine: Potential use in drug discovery and development, particularly in the design of boronic acid-based drugs.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with biological targets, such as enzymes and receptors, leading to modulation of their activity.

Comparison with Similar Compounds

Structural Variations

Table 1: Structural Features of Analogous Boronate Esters

Key Observations :

- Pyridine Substitution Position : The target compound’s boronate ester and amide groups are on the pyridin-3-yl ring, whereas analogs like Compound 40 () feature pyridin-2-yl substitution. This positional isomerism influences electronic distribution and steric accessibility during cross-coupling reactions .

- Pivalamide derivatives () introduce steric bulk, which may hinder enzymatic interactions but improve metabolic stability.

Physical and Chemical Properties

Table 3: Physicochemical Data

Key Trends :

- Pyridin-2-yl derivatives (e.g., Compound 40) exhibit higher melting points (257–258°C) compared to pyridin-3-yl analogs, suggesting stronger crystal lattice interactions.

- Cyclopropanecarboxamide groups generally reduce aqueous solubility compared to smaller amides (e.g., propanamide) .

Biological Activity

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H23BN2O3

- Molecular Weight : 278.159 g/mol

- CAS Number : 903550-26-5

- IUPAC Name : this compound

The compound functions primarily as an inhibitor of various kinases and has been shown to interact with GSK-3β (Glycogen Synthase Kinase 3 beta), which is implicated in numerous cellular processes including cell proliferation and survival. Inhibiting GSK-3β can lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases.

Inhibitory Effects on Kinases

Recent studies have highlighted the compound's potent inhibitory activity against GSK-3β with an IC50 value of approximately 8 nM. This suggests a high affinity for the target enzyme, which is crucial for its potential therapeutic applications. Additionally, it has shown inhibitory effects on other kinases like IKK-β and ROCK-1 .

| Kinase | IC50 (nM) | Comments |

|---|---|---|

| GSK-3β | 8 | Highly potent inhibitor |

| IKK-β | Not specified | Potential anti-inflammatory effects |

| ROCK-1 | Not specified | Implicated in cellular signaling |

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines (HT-22 and BV-2) indicate that the compound exhibits selective toxicity at higher concentrations. At lower concentrations (up to 10 µM), it did not significantly affect cell viability, making it a candidate for further development in therapeutic contexts where minimizing cytotoxicity is essential .

Case Studies

- Neuroprotective Effects : In a study examining neuroprotective properties against oxidative stress-induced damage in neuronal cells, the compound demonstrated significant protective effects at concentrations of 1 and 10 µM. This suggests potential applications in treating neurodegenerative disorders .

- Anti-inflammatory Activity : The compound was tested for its ability to reduce inflammatory markers in microglial cells. Results indicated a significant decrease in nitric oxide (NO) and IL-6 levels at low concentrations (1 µM), highlighting its potential as an anti-inflammatory agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.